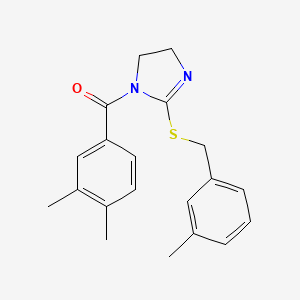

(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851803-22-0

Cat. No.: VC4942381

Molecular Formula: C20H22N2OS

Molecular Weight: 338.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851803-22-0 |

|---|---|

| Molecular Formula | C20H22N2OS |

| Molecular Weight | 338.47 |

| IUPAC Name | (3,4-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Standard InChI | InChI=1S/C20H22N2OS/c1-14-5-4-6-17(11-14)13-24-20-21-9-10-22(20)19(23)18-8-7-15(2)16(3)12-18/h4-8,11-12H,9-10,13H2,1-3H3 |

| Standard InChI Key | XQFPKSZMQRFZGJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C |

Introduction

Synthesis Methods

The synthesis of such a compound would typically involve multiple steps, including:

-

Formation of the Imidazole Ring: This might involve condensation reactions between suitable precursors.

-

Introduction of the Thioether Linkage: This could involve nucleophilic substitution reactions where a thiolate ion reacts with a suitable leaving group.

-

Attachment of the Phenyl Group: This might be achieved through a Friedel-Crafts acylation or similar reaction.

Potential Applications

Compounds with similar structures have been explored for various biological activities, including:

-

Pharmaceutical Applications: Many heterocyclic compounds exhibit medicinal properties, such as antimicrobial or anticancer activities.

-

Catalysis: Some compounds with sulfur and nitrogen functionalities can act as ligands in catalytic reactions.

Research Findings

While specific research findings on (3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are not available, studies on related compounds suggest potential applications in drug discovery and materials science.

| Compound Type | Potential Application |

|---|---|

| Heterocyclic Compounds | Pharmaceutical Research |

| Thioether-Containing Compounds | Catalysis and Materials Science |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume